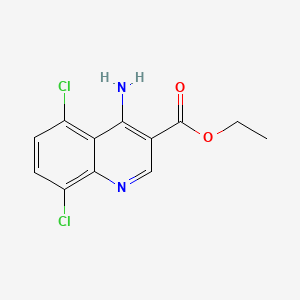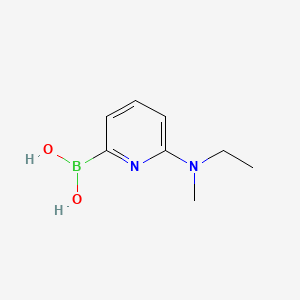
(6-(Ethyl(methyl)amino)pyridin-2-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(6-(Ethyl(methyl)amino)pyridin-2-yl)boronic acid” is a boronic acid derivative. Boronic acids are important structural motifs found in numerous bioactive molecules . They have been used in the synthesis of organic compounds . The 2-pyridyl boron reagents, in particular, are known for their instability and poor reactivity in Suzuki–Miyaura cross-coupling reactions .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported . This includes a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . The Suzuki–Miyaura (SM) coupling reaction is also a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Molecular Structure Analysis
The molecular formula of “this compound” is C8H13BN2O2, with an average mass of 180.012 Da and a monoisotopic mass of 180.107010 Da .Physical and Chemical Properties Analysis
Boronic acids are generally considered as non-toxic . They are found in nature in high concentrations, mainly in vegetables, fruits, and nuts . The introduction of a boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics .Scientific Research Applications
Palladium-Catalyzed Suzuki–Miyaura Borylation Reactions
Palladium-catalyzed Suzuki–Miyaura borylation reactions are pivotal in the pharmaceutical industry for API-based synthesis, offering an efficient method for preparing active agents. These reactions have been utilized in the formation of dimerization products and derivatives with potential anti-cancer and anti-TB agents, highlighting their role in developing treatments for tuberculosis and cancer (Sanghavi et al., 2022).
Synthesis of Pyrrole–Pyridine-based Ligands
In situ generated boronic acids have been used for synthesizing pyrrole–pyridine-based ligands, demonstrating the versatility of boronic acids in creating complex structures. These ligands have shown interesting structural properties, as evidenced by X-ray analysis, indicating their potential in various chemical applications (Böttger et al., 2012).
Synthesis of Substituted-borane Adducts
Substituted-borane adducts of amines and amino acids have been synthesized, demonstrating significant antitumor activity and potential in cytotoxic action against tumor cells. This research underscores the therapeutic applications of borane adducts, including their antitumor, antiarthritic, anti-inflammatory, and hypolipidemic activities (Rana et al., 2003).
Development of Functionalized Heteroarylpyridines
The synthesis of highly functionalized heteroarylpyridine derivatives via Suzuki cross-coupling reactions showcases the role of boronic acids in creating complex organic molecules. These derivatives have applications in drug discovery and materials science (Smith et al., 2008).
Novel Antimicrobial Compounds
Boronic acid derivatives have been explored for their antimicrobial properties, as demonstrated by the synthesis of novel compounds with expected antihypertensive activity. This research highlights the potential of boronic acids in contributing to new antimicrobial agents (Kumar & Mashelker, 2006).
Mechanism of Action
Target of Action
The primary target of (6-(Ethyl(methyl)amino)pyridin-2-yl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This is a key step in the SM coupling reaction, which conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Biochemical Pathways
The SM coupling reaction is a significant biochemical pathway affected by this compound. The reaction involves two main steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond via the SM coupling reaction . This reaction is widely used in organic synthesis, contributing to the creation of a variety of complex organic compounds .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the SM coupling reaction is known for its mild and functional group tolerant reaction conditions . Additionally, the stability of organoboron compounds can be affected by air and moisture . Therefore, the compound’s action, efficacy, and stability can be influenced by factors such as temperature, humidity, and the presence of other chemical groups.
Safety and Hazards
Future Directions
The challenging coupling of 2-pyridine nucleophiles with (hetero)aryl electrophiles is a topic of interest in current research . This encompasses traditional cross-coupling processes, modifications to the Suzuki–Miyaura coupling, as well as alternative nucleophilic reagents and recent developments in C−H activation . The development of more robust methods for the selective introduction of multiple functional groups to pyridine is also a promising area of future research .
Properties
IUPAC Name |
[6-[ethyl(methyl)amino]pyridin-2-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BN2O2/c1-3-11(2)8-6-4-5-7(10-8)9(12)13/h4-6,12-13H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSLTPQDFFYKEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC(=CC=C1)N(C)CC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30671287 |
Source


|
| Record name | {6-[Ethyl(methyl)amino]pyridin-2-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30671287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1264153-68-5 |
Source


|
| Record name | {6-[Ethyl(methyl)amino]pyridin-2-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30671287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
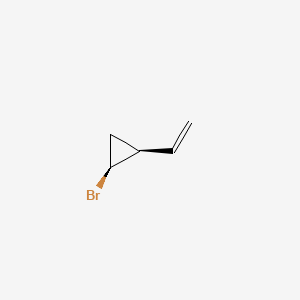
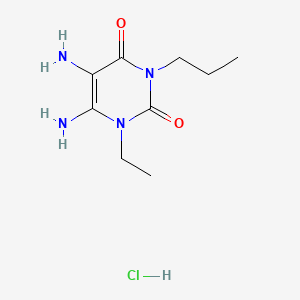
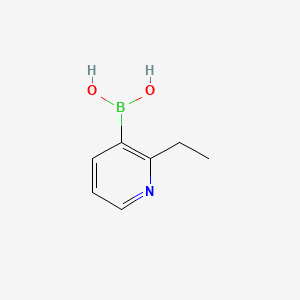

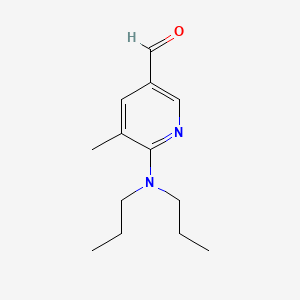
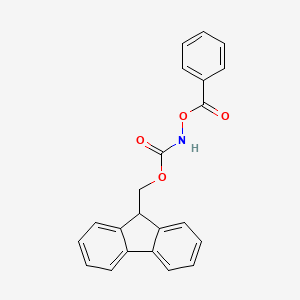
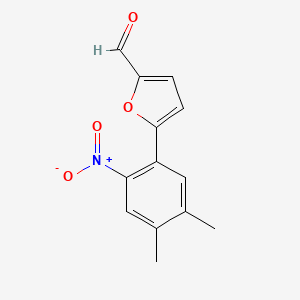
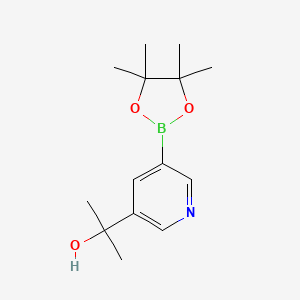
![6-Chloro-3-iodoimidazo[1,2-A]pyrazine](/img/structure/B578016.png)


